Dihydrodicyclopentadiene

説明

The exact mass of the compound Dihydrodicyclopentadiene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22462. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dihydrodicyclopentadiene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydrodicyclopentadiene including the price, delivery time, and more detailed information at info@benchchem.com.

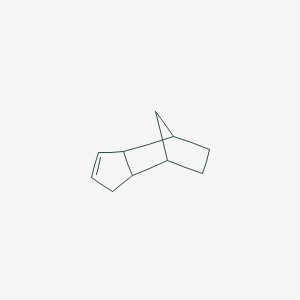

Structure

3D Structure

特性

IUPAC Name |

tricyclo[5.2.1.02,6]dec-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,7-10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANKSFAYJLDDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884076 | |

| Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4488-57-7 | |

| Record name | Dihydrodicyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4488-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrodicyclopentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrodicyclopentadiene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dihydrodicyclopentadiene chemical properties and synthesis

An In-depth Technical Guide on Dihydrodicyclopentadiene: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrodicyclopentadiene (DHDCPD), with the IUPAC name tricyclo[5.2.1.02,6]dec-3-ene, is a bicyclic olefin of significant interest in polymer chemistry and as a specialty chemical intermediate.[1][2] It is primarily derived from the partial hydrogenation of dicyclopentadiene (B1670491) (DCPD), a readily available byproduct of petroleum refining.[2] DHDCPD serves as a crucial building block in the synthesis of high-energy-density fuels, such as JP-10 (exo-tetrahydrodicyclopentadiene), and for the production of specialized polymers, coatings, and adhesives.[2][3] This guide provides a comprehensive overview of its chemical properties, detailed synthesis methodologies, and relevant experimental protocols.

Chemical and Physical Properties

Dihydrodicyclopentadiene is a colorless liquid or white crystalline solid, depending on its purity and ambient temperature.[2][4] It is soluble in common organic solvents but insoluble in water.[2] The key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | tricyclo[5.2.1.02,6]dec-3-ene | [1] |

| CAS Number | 4488-57-7 | [1][5][6][7] |

| Molecular Formula | C₁₀H₁₄ | [1][5][6][7] |

| Molecular Weight | 134.22 g/mol | [1][5] |

| Appearance | White/colorless powder, lump, or clear liquid | [2][4] |

| Melting Point | 48 - 50 °C | [2][4][5][7] |

| Boiling Point | 180 °C (at 760 mmHg) | [2][5] |

| 103-105 °C (at 12 Torr) | ||

| Density | ~1.011 g/cm³ (Predicted) | [5] |

| Vapor Pressure | 1.867 hPa (at 20 °C) | [5] |

| Solubility | Insoluble in water; Soluble in ethanol, ether | [2] |

Synthesis of Dihydrodicyclopentadiene

The primary and most established method for synthesizing dihydrodicyclopentadiene is the selective partial hydrogenation of dicyclopentadiene (DCPD).

Reaction Pathway and Selectivity

The hydrogenation of DCPD is a consecutive reaction. Initially, one of the two double bonds in DCPD is saturated to form dihydrodicyclopentadiene (DHDCPD). Upon further hydrogenation, DHDCPD is converted to the fully saturated tetrahydrodicyclopentadiene (B3024363) (THDCPD).

Dicyclopentadiene has two double bonds: one in the norbornene ring system and one in the cyclopentene (B43876) ring. Theoretical studies (DFT simulations) and experimental results confirm that the double bond within the strained norbornene ring is more reactive and thus easier to saturate. Consequently, the major intermediate formed during partial hydrogenation is 8,9-dihydrodicyclopentadiene.

Controlling the reaction conditions—particularly hydrogen pressure, temperature, and reaction time—is critical to maximize the yield of the desired DHDCPD intermediate and prevent over-hydrogenation to THDCPD.[5] By adjusting the hydrogen pressure, the ratio of DHDCPD to THDCPD in the final product mixture can be effectively controlled.[5]

Catalytic Systems

Various catalysts have been shown to be effective for this transformation, with palladium and nickel-based systems being the most common.

-

Palladium Catalysts: Palladium supported on alumina (B75360) (Pd/Al₂O₃) or carbon (Pd/C) are highly active catalysts for this reaction, often allowing it to proceed under relatively mild conditions.[2] Palladium nanoparticles have also demonstrated high selectivity for the mono-hydrogenation product.[5][6]

-

Nickel Catalysts: Amorphous nickel alloys (such as SRNA-4) and supported nickel catalysts (e.g., Ni on zeolites or Ni-CeO₂) are also widely used, offering a cost-effective alternative to precious metal catalysts.

Experimental Protocols

The following section outlines a representative experimental protocol for the synthesis of dihydrodicyclopentadiene based on methods described in the literature.[2][5]

Materials and Equipment

-

Reactants: endo-Dicyclopentadiene (technical grade or purified), Hydrogen gas (high purity)

-

Catalyst: 5% Palladium on carbon (Pd/C) or Raney Nickel

-

Solvent: Ethanol or isopropanol

-

Equipment: High-pressure autoclave/reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller; filtration apparatus (e.g., Buchner funnel or Celite pad); rotary evaporator; distillation apparatus.

General Experimental Procedure

The logical workflow for the synthesis and purification is illustrated below.

Detailed Steps:

-

Catalyst Activation (if necessary): If using a catalyst like Raney Nickel, it must be activated according to standard procedures before use. Supported catalysts like Pd/C can often be used directly.

-

Reactor Charging: In a high-pressure autoclave, charge the dicyclopentadiene, solvent (e.g., ethanol), and the hydrogenation catalyst. The catalyst loading is typically between 0.25-1.00 wt% relative to the DCPD.[5]

-

Reaction Execution:

-

Seal the reactor and purge it several times with an inert gas like nitrogen to remove all oxygen.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-20 atm).[2]

-

Heat the mixture to the target temperature (e.g., 60-140 °C) while stirring vigorously to ensure good mixing of the three phases (gas-liquid-solid).[2][5]

-

Maintain the reaction for a predetermined time (e.g., 1-8 hours) or until hydrogen uptake ceases, indicating reaction completion.[2][5] The reaction time is a critical parameter to control the selectivity towards the dihydro- product.

-

-

Product Isolation:

-

After the reaction period, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

-

Open the reactor and dilute the mixture with a small amount of solvent if necessary.

-

Remove the solid catalyst by filtration through a pad of Celite or a suitable filter medium. The catalyst can often be recycled.[5]

-

-

Purification:

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The resulting crude product, which may contain unreacted DCPD, the desired DHDCPD, and the over-hydrogenated THDCPD, is then purified by vacuum distillation to isolate the dihydrodicyclopentadiene fraction.

-

Safety Considerations

-

Dicyclopentadiene is flammable and can form explosive peroxides if stored in contact with air.

-

Hydrogenation reactions should be carried out in a well-ventilated area using appropriate high-pressure equipment and safety protocols.

-

Catalysts like Raney Nickel are pyrophoric and must be handled with extreme care, always kept wet with a solvent.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

References

- 1. CN102924216A - Synthetic method for exo-tetrahydrodicyclopentadiene (THDCPD) - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. RU2059595C1 - Method of dicyclopentadiene synthesis - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dihydrodicyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrodicyclopentadiene (DHDCPD) is a tricyclic saturated olefin with significant applications in polymer chemistry and as a precursor for high-energy-density fuels. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and primary applications, with a focus on data and methodologies relevant to research and development professionals. While some suppliers list it for biomedical research, its direct role in drug development is not substantially documented in scientific literature; its utility primarily lies in advanced material science.[1]

Chemical Structure and Identification

Dihydrodicyclopentadiene is the product of the selective hydrogenation of one of the two double bonds in dicyclopentadiene (B1670491) (DCPD). The hydrogenation typically occurs at the more strained norbornene-type double bond, leaving the cyclopentene-type double bond intact.

-

IUPAC Name: tricyclo[5.2.1.02,6]dec-3-ene[2]

-

CAS Number: 4488-57-7[2]

-

Molecular Formula: C₁₀H₁₄[2]

-

Structure: The molecule exists in endo and exo isomeric forms, with the endo form being the kinetically favored product in the dimerization of cyclopentadiene (B3395910) that forms its precursor, dicyclopentadiene.

Physicochemical and Spectroscopic Data

The properties of dihydrodicyclopentadiene are summarized below. This data is essential for its handling, storage, and application in various chemical processes.

| Property | Value | Reference(s) |

| Molecular Weight | 134.22 g/mol | [2] |

| Appearance | White or colorless powder, lump, or clear liquid | |

| Melting Point | 49-50 °C | |

| Boiling Point | 180 °C (at 760 Torr); 86-88 °C (at 0.5 Torr) | |

| Solubility | Water: 33.36 mg/L @ 25 °C (estimated) | [1] |

| CAS Registry Number | 4488-57-7 | [2] |

| Spectroscopic Data | ¹³C NMR and GC-MS data are available for this compound in various databases. | [2] |

Synthesis and Experimental Protocols

Dihydrodicyclopentadiene is primarily synthesized via the selective catalytic hydrogenation of dicyclopentadiene (DCPD). The key is to control the reaction to saturate only the more reactive norbornene double bond.

Synthesis Pathway

The logical flow for the synthesis of DHDCPD and its subsequent conversion to fully saturated Tetrahydrodicyclopentadiene (THDCPD), a high-density fuel, is outlined below.

Caption: Synthesis of Dihydrodicyclopentadiene and Tetrahydrodicyclopentadiene.

Experimental Protocol: Selective Hydrogenation of Dicyclopentadiene

This protocol describes a general method for the laboratory-scale synthesis of dihydrodicyclopentadiene.

-

Catalyst Preparation: A palladium-based catalyst, such as Palladium on carbon (Pd/C), or a nickel-based catalyst is typically used. For instance, a bimetallic Ce-Ni metal-organic framework (MOF)-derived nanocatalyst can be prepared for high efficiency.

-

Reaction Setup: A high-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls is charged with dicyclopentadiene and a suitable solvent (e.g., isopropanol, ethanol, or tetrahydrofuran).

-

Hydrogenation: The catalyst is added to the solution. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas.

-

Reaction Conditions: The reaction is conducted under mild conditions to ensure selectivity. Typical conditions can be a temperature of 60-100°C and a hydrogen pressure of 2-5 bar.

-

Monitoring and Work-up: The reaction progress is monitored by techniques such as Gas Chromatography (GC). Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude dihydrodicyclopentadiene can be purified by vacuum distillation to yield the final product.

Applications in Polymer Science

The primary industrial application of dihydrodicyclopentadiene and its precursor, dicyclopentadiene, is in polymer synthesis, particularly through Ring-Opening Metathesis Polymerization (ROMP).

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a chain-growth polymerization process that utilizes the high ring strain of cyclic olefins, like the norbornene moiety in dicyclopentadiene, to produce polymers with unique properties. Ruthenium-based catalysts (e.g., Grubbs' catalyst) are often employed due to their high activity and tolerance to various functional groups.

Caption: General workflow for Ring-Opening Metathesis Polymerization (ROMP).

Experimental Protocol: ROMP of Dicyclopentadiene

This protocol outlines a general procedure for forming polydicyclopentadiene (pDCPD).

-

Monomer Preparation: Dicyclopentadiene is mixed with any desired additives or co-monomers.

-

Catalyst Solution: A solution of a suitable ROMP catalyst (e.g., Grubbs' catalyst) is prepared in an appropriate solvent. The catalyst concentration will significantly affect the cure kinetics.

-

Initiation: The catalyst solution is added to the monomer. The reaction is highly exothermic due to the relief of ring strain.

-

Molding: The reacting mixture is quickly transferred into a mold. This process is often performed using Reaction Injection Molding (RIM) techniques, where two monomer streams (one with the catalyst and one with an activator) are mixed immediately before injection.

-

Curing: The polymer is allowed to cure in the mold. The polymerization can be very rapid, even at room temperature.

-

Post-Processing: Once cured, the resulting pDCPD part is demolded. The polymer has high impact strength, corrosion resistance, and a high heat deflection temperature.

Conclusion

Dihydrodicyclopentadiene is a valuable chemical intermediate derived from the selective hydrogenation of dicyclopentadiene. Its primary significance lies in the field of polymer science, where it and its precursor are used to create robust thermoset polymers like pDCPD via Ring-Opening Metathesis Polymerization. The detailed protocols and structured data provided in this guide offer a technical foundation for scientists and researchers working with this versatile compound in materials science and chemical synthesis.

References

Spectroscopic Profile of Dihydrodicyclopentadiene: A Technical Guide

Introduction: Dihydrodicyclopentadiene, systematically known as endo-tricyclo[5.2.1.02,6]dec-3-ene, is a tricyclic hydrocarbon of significant interest in materials science and organic synthesis. Its rigid, caged structure imparts unique properties to polymers and serves as a versatile scaffold for the synthesis of complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for dihydrodicyclopentadiene and its closely related derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H and 13C NMR Spectroscopic Data for Dihydrodicyclopentadiene Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Solvent | Reference |

| 8-exo-formyl-2,6-exo-tricyclo[5.2.1.02,6]decane | 0.85-1.05 (m, 3H), 1.12-1.33 (m, 3H), 1.61-1.69 (m, 1H), 1.81-1.97 (m, 5H), 2.04-2.09 (m, 1H), 2.22-2.28 (m, 1H), 2.32 (br. "s", 1H), 9.66 (d, J=1.5 Hz, 1H, CHO) | 27.3 (t), 29.5 (t), 30.1 (t), 31.9 (t), 32.1 (t), 40.4 (d), 42.2 (d), 48.10 (d), 48.13 (d), 54.3 (d), 203.2 (d) | CDCl3 | [1] |

| 8-endo-formyl-2,6-exo-tricyclo[5.2.1.02,6]decane | 0.85-1.04 (m, 2H), 1.07-1.22 (m, 2H), 1.50-1.66 (m, 4H), 1.74-1.96 (m, 4H), 2.04-2.08 (m, 1H), 2.48-2.51 (m, 1H), 2.65-2.72 (m, 1H), 9.79 (d, J=1 Hz, 1H, CHO) | 26.9 (t), 28.7 (t), 32.3 (t), 32.6 (t), 33.8 (t), 41.7 (d), 42.7 (d), 43.0 (d), 48.1 (d), 53.3 (d), 205.0 (d) | CDCl3 | [1] |

| 8-exo-methylol-2,6-exo-tricyclo[5.2.1.02,6]decane | 0.8-1.05 (m, 4 H), 1.09-1.32 (m, 3H), 1.51-1.67 (m, 2H), 1.72-1.90 (m, 4H), 1.94 ("s", 2H), 2.05 (br. s, 1H, OH), 3.33-3.43 (m, 2H, CH2OH) | 27.4 (t), 29.1 (t), 32.0 (t), 32.4 (t), 33.1 (t), 40.6 (d), 42.4 (d), 44.4 (d), 47.8 (d), 48.5 (d), 66.5 (t) | CDCl3 | [1] |

Note: (s) = singlet, (d) = doublet, (t) = triplet, (m) = multiplet, (br) = broad. Chemical shifts are referenced to TMS.

The 1H NMR spectra of these tricyclic systems are characterized by complex multiplets in the aliphatic region (0.8-2.8 ppm) due to extensive spin-spin coupling between the numerous non-equivalent protons in the rigid cage structure. The olefinic protons of dihydrodicyclopentadiene are expected to appear in the range of 5.5-6.0 ppm. The 13C NMR spectra show a series of signals in the aliphatic region (25-55 ppm) corresponding to the saturated carbon framework. The olefinic carbons would be expected to resonate around 130-140 ppm. Two-dimensional NMR techniques, such as COSY and HMQC, are invaluable for the definitive assignment of the proton and carbon signals in these complex molecules.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For dihydrodicyclopentadiene, the most characteristic vibrations are associated with the C-H bonds of the cycloalkane and alkene moieties.

Table 2: Key Infrared Absorption Frequencies for Dihydrodicyclopentadiene Derivatives

| Compound | Key IR Absorptions (cm-1) | Sample Phase | Reference |

| 8-exo-formyl-2,6-exo-tricyclo[5.2.1.02,6]decane | 2710 (aldehyde C-H), 1719 (aldehyde C=O) | Film | [1] |

| 8-exo-methylol-2,6-exo-tricyclo[5.2.1.02,6]decane | 3329 (O-H), 2937 (C-H), 1478, 1451, 1078, 1034, 994 | Film | [1] |

| (Z)-1-(Tricyclo[5.2.1.02,6]dec-3-en-8-ylidene)propan-2-one | 1710 (saturated ketone), 1620 (C=C) | Not specified | [3] |

For dihydrodicyclopentadiene, the IR spectrum is expected to be dominated by:

-

C-H stretching (sp3 carbons): Strong absorptions in the 2850-3000 cm-1 region.

-

C-H stretching (sp2 carbons): Medium absorptions just above 3000 cm-1.

-

C=C stretching: A medium intensity band around 1640-1680 cm-1.

-

C-H bending: Various bands in the fingerprint region below 1500 cm-1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation. The rigid tricyclic structure of dihydrodicyclopentadiene influences its fragmentation behavior.

Table 3: Mass Spectrometry Data for Dihydrodicyclopentadiene and Related Compounds

| Compound | Molecular Ion (M+, m/z) | Key Fragment Ions (m/z) | Ionization Method | Reference |

| endo-Tricyclo[5.2.1.02,6]decane | 136 | Not specified in detail | Electron Ionization | [4] |

| 8-exo-formyl-2,6-exo-tricyclo[5.2.1.02,6]decane | 164 | 135, 108, 107 (100%), 93, 79, 67 | Not specified | [1] |

| 8-endo-formyl-2,6-exo-tricyclo[5.2.1.02,6]decane | 164 | 120 (100%), 118, 107, 91, 79, 67 | Not specified | [1] |

| 8-exo-methylol-2,6-exo-tricyclo[5.2.1.02,6]decane | 166 | 148, 135 (100%), 107, 93, 79, 67 | Not specified | [1] |

| (Z)-1-(Tricyclo[5.2.1.02,6]dec-3-en-8-ylidene)propan-2-one | 216 | 173, 107, 67 (base peak) | Not specified | [3] |

The mass spectrum of dihydrodicyclopentadiene (C10H14) is expected to show a molecular ion peak at m/z 134. A prominent fragmentation pathway for related dicyclopentadiene (B1670491) systems is a retro-Diels-Alder reaction, which would lead to the formation of cyclopentadiene (B3395910) (m/z 66). This fragment is often the base peak in the mass spectra of these compounds.

Experimental Protocols

Standard analytical techniques are employed for the spectroscopic analysis of dihydrodicyclopentadiene.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra are typically recorded on spectrometers operating at frequencies of 300 MHz or higher.[1] Samples are dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl3), with tetramethylsilane (B1202638) (TMS) used as an internal standard for chemical shift referencing.

-

Infrared (IR) Spectroscopy: IR spectra are often obtained from a thin film of the neat liquid sample between salt plates (e.g., NaCl or KBr).[1] Alternatively, the sample can be dissolved in a suitable solvent like carbon tetrachloride (CCl4). The spectrum is typically recorded over the range of 4000-400 cm-1.

-

Mass Spectrometry (MS): Electron ionization (EI) is a common method for analyzing volatile, thermally stable compounds like dihydrodicyclopentadiene. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), where it is ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like dihydrodicyclopentadiene.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. US5492887A - 8-exo-formyl-2,6-exo-tricyclo(5.2.1.02,6)decane, method of preparing it and use of the same - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. EP0215799B1 - Tricyclo [5.2.1.0/2,6] decane/decene derivatives with functionalized alkylidene side chains and utilization thereof as perfuming substances - Google Patents [patents.google.com]

- 4. Endo-tricyclo[5.2.1.0(2.6)]decane [webbook.nist.gov]

An In-depth Technical Guide to the Stereochemistry of Endo and Exo Dihydrodicyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of endo- and exo- dihydrodicyclopentadiene (DHDCPD). Dihydrodicyclopentadiene, a partially hydrogenated derivative of dicyclopentadiene (B1670491) (DCPD), presents unique stereochemical considerations that influence its synthesis, physical properties, and reactivity. This document details the synthesis protocols for obtaining both endo and exo isomers, summarizes their key quantitative data, and illustrates the logical relationships in their synthesis and stereochemistry through detailed diagrams.

Introduction to Stereoisomerism in Dihydrodicyclopentadiene

Dicyclopentadiene is formed via a Diels-Alder reaction of two cyclopentadiene (B3395910) molecules. This cycloaddition predominantly yields the kinetically favored endo isomer due to secondary orbital interactions in the transition state. The terms endo and exo describe the relative orientation of the cyclopentene (B43876) ring of the dienophile with respect to the bridged bicyclic system of the diene. In the endo isomer, the cyclopentene ring is oriented towards the longer bridge of the norbornane-like framework, while in the exo isomer, it is oriented away from it.[1][2] The thermodynamically more stable exo isomer can be obtained through isomerization of the endo form.[3][4]

Selective hydrogenation of the double bond in the norbornene moiety of endo- and exo-DCPD yields the corresponding endo- and exo-dihydrodicyclopentadiene isomers. The stereochemistry of these isomers plays a crucial role in their subsequent chemical transformations and applications, including their use as monomers in ring-opening metathesis polymerization (ROMP) and as precursors to high-energy-density fuels like JP-10 (which is exo-tetrahydrodicyclopentadiene).[5][6]

Synthesis and Isomerization Workflow

The typical synthetic route to exo-dihydrodicyclopentadiene involves the initial formation of endo-dicyclopentadiene (B155271), followed by selective hydrogenation and subsequent isomerization.

Stereochemical Representation

The distinct spatial arrangement of the cyclopentene ring in the endo and exo isomers of dihydrodicyclopentadiene is a key structural feature.

Quantitative Data

The stereochemistry of dihydrodicyclopentadiene isomers influences their physical and chemical properties. The following tables summarize key quantitative data for the endo and exo isomers of dicyclopentadiene and their hydrogenated derivatives. Data for dihydrodicyclopentadiene is often less reported in literature compared to its precursor and fully saturated analogue.

Table 1: Physical Properties of Dicyclopentadiene and its Hydrogenated Derivatives

| Compound | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Dicyclopentadiene | endo | C₁₀H₁₂ | 132.20 | 32-34 | 170 |

| exo | C₁₀H₁₂ | 132.20 | 19 | - | |

| Dihydrodicyclopentadiene | endo | C₁₀H₁₄ | 134.22 | - | ~180 |

| exo | C₁₀H₁₄ | 134.22 | - | - | |

| Tetrahydrodicyclopentadiene (B3024363) | endo | C₁₀H₁₆ | 136.23 | 80 | - |

| exo | C₁₀H₁₆ | 136.23 | -79 (Freezing Point) | - |

Table 2: Spectroscopic Data (¹³C NMR) for Tetrahydrodicyclopentadiene Isomers

| Carbon Atom | endo-THDCPD Chemical Shift (ppm) | exo-THDCPD Chemical Shift (ppm) |

| C1 | 41.5 | 41.0 |

| C2 | 49.5 | 49.0 |

| C3 | 32.0 | 32.5 |

| C4 | 22.5 | 22.0 |

| C5 | 28.5 | 39.5 |

| C6 | 38.5 | 38.0 |

| C7 | 32.0 | 32.5 |

| C8 | 49.5 | 49.0 |

| C9 | 41.5 | 41.0 |

| C10 | 30.0 | 30.5 |

Note: The provided ¹³C NMR data is for the fully hydrogenated tetrahydrodicyclopentadiene (THDCPD) and is included for comparative purposes, as detailed experimental spectra for the individual dihydro- isomers are less common in the literature.[8][9] The largest difference in chemical shifts between the endo and exo isomers of THDCPD is observed at the C5 position.[8]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of endo- and exo-dihydrodicyclopentadiene.

Synthesis of endo-Dihydrodicyclopentadiene via Selective Hydrogenation

The synthesis of endo-dihydrodicyclopentadiene is achieved through the selective hydrogenation of the more strained double bond in the norbornene ring of endo-dicyclopentadiene.

Materials:

-

endo-Dicyclopentadiene (purified by vacuum distillation)[10]

-

Palladium on activated carbon (Pd/C, 5-10 wt%)

-

Solvent (e.g., ethanol, ethyl acetate, or n-hexane)[11]

-

Hydrogen gas (H₂)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

A solution of endo-dicyclopentadiene in the chosen solvent is prepared in a high-pressure reactor (autoclave).

-

The Pd/C catalyst is carefully added to the reactor under an inert atmosphere.

-

The reactor is sealed and purged several times with hydrogen gas to remove any air.

-

The reaction mixture is stirred and heated to a temperature typically ranging from 50 to 90°C.[11]

-

The reactor is pressurized with hydrogen gas to a pressure of 5-10 bar.[12]

-

The reaction is monitored by techniques such as gas chromatography (GC) to follow the consumption of the starting material and the formation of the product.

-

Upon completion, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully released.

-

The reaction mixture is filtered to remove the Pd/C catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude endo-dihydrodicyclopentadiene.

-

The product can be further purified by vacuum distillation.

Synthesis of exo-Dihydrodicyclopentadiene

The synthesis of exo-dihydrodicyclopentadiene typically involves two main steps: the isomerization of endo-dicyclopentadiene to exo-dicyclopentadiene, followed by selective hydrogenation.

Step 1: Isomerization of endo- to exo-Dicyclopentadiene

This can be achieved through thermal or acid-catalyzed methods.[3][4]

Materials:

-

endo-Dicyclopentadiene

-

Acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃) or a zeolite such as H-beta)[3]

-

Solvent (e.g., dichloromethane (B109758) for AlCl₃ catalysis)

Procedure (Acid-Catalyzed):

-

A solution of endo-dicyclopentadiene in a dry solvent is prepared in a reaction vessel under an inert atmosphere.

-

The acid catalyst is added portion-wise to the stirred solution at a controlled temperature (e.g., 0°C to room temperature).

-

The reaction is stirred for a specified time, and the progress is monitored by GC.

-

Upon completion, the reaction is quenched (e.g., with water or a mild base for AlCl₃).

-

The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

-

The resulting exo-dicyclopentadiene is purified by distillation.

Step 2: Selective Hydrogenation of exo-Dicyclopentadiene

The procedure is analogous to the hydrogenation of the endo isomer.

Materials:

-

exo-Dicyclopentadiene

-

Pd/C catalyst

-

Solvent

-

Hydrogen gas

-

Inert gas

Procedure:

-

Follow the same procedure as for the synthesis of endo-dihydrodicyclopentadiene, substituting exo-dicyclopentadiene as the starting material.

-

The reaction conditions (temperature, pressure) may be similar.

-

The final product, exo-dihydrodicyclopentadiene, is isolated and purified as described previously.

Conclusion

The stereochemistry of dihydrodicyclopentadiene is a critical aspect that dictates its properties and reactivity. The kinetically favored endo isomer is the primary product of dicyclopentadiene dimerization and subsequent selective hydrogenation. The thermodynamically more stable exo isomer can be obtained through isomerization, a key step in the synthesis of high-performance materials and fuels. Understanding the synthetic pathways and the distinct characteristics of these stereoisomers is essential for their effective utilization in research and industrial applications. This guide provides a foundational understanding for professionals in the fields of chemistry and drug development, enabling further exploration and innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. Dicyclopentadiene. exo- | C10H12 | CID 15618653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dicyclopentadiene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. acs.org [acs.org]

- 7. Buy Dihydrodicyclopentadiene (EVT-300576) | 4488-57-7 [evitachem.com]

- 8. researchgate.net [researchgate.net]

- 9. Dicyclopentadiene(77-73-6) 1H NMR [m.chemicalbook.com]

- 10. Frontal Ring-Opening Metathesis Polymerization of Exo-Dicyclopentadiene for Low Catalyst Loadings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Dihydrodicyclopentadiene Monomer Purity Standards

This technical guide provides an in-depth overview of the purity standards, analytical methodologies, and potential impurities associated with the dihydrodicyclopentadiene (DHDCPD) monomer. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize DHDCPD in their work.

Introduction to Dihydrodicyclopentadiene (DHDCPD)

Dihydrodicyclopentadiene (CAS No. 4488-57-7), a saturated derivative of dicyclopentadiene (B1670491) (DCPD), is a bicyclic cycloolefin. It exists in two primary stereoisomeric forms: endo and exo. DHDCPD is primarily synthesized through the partial hydrogenation of dicyclopentadiene, which is a readily available byproduct of petroleum refining. Its unique chemical structure makes it a valuable monomer in the synthesis of polymers with high thermal stability and mechanical strength, and a building block in the synthesis of complex organic molecules. The purity of the DHDCPD monomer is critical as impurities can significantly impact polymerization kinetics, polymer properties, and the yield and purity of downstream products.

Purity Specifications and Common Impurities

While there is no universally adopted official standard for DHDCPD monomer purity, commercial grades typically specify a minimum purity of >95.0% as determined by Gas Chromatography (GC). For research and pharmaceutical applications, a higher purity is often required. Based on its synthesis and handling, a typical high-purity specification for DHDCPD is presented below.

Table 1: High-Purity Dihydrodicyclopentadiene Monomer Specifications

| Parameter | Specification | Analytical Method |

| Purity (endo + exo isomers) | ≥ 99.0% | Gas Chromatography (GC) |

| Dicyclopentadiene (DCPD) | ≤ 0.5% | Gas Chromatography (GC) |

| Other C10 Isomers | ≤ 0.3% | Gas Chromatography (GC) |

| Water Content | ≤ 0.1% | Karl Fischer Titration |

| Peroxides | ≤ 10 ppm | Iodometric Titration |

| Appearance | Colorless liquid or white solid | Visual Inspection |

Common Impurities:

-

Dicyclopentadiene (DCPD): The most common impurity is unreacted starting material. The presence of DCPD can be detrimental in applications where its higher reactivity is undesirable.

-

Isomers of DHDCPD: Besides the endo and exo forms, other structural isomers may be present as byproducts of the hydrogenation process.

-

Piperylene and Isoprene (B109036) Co-dimers: If the starting DCPD is of lower purity, co-dimers of cyclopentadiene (B3395910) with isoprene and piperylene may be present and carried through the synthesis.

-

Solvents: Residual solvents from the purification process may be present.

-

Water: The presence of water can interfere with certain polymerization catalysts.

-

Peroxides: DHDCPD can form peroxides upon exposure to air and light, which can be hazardous and affect reactivity.

Analytical Methodology for Purity Determination

Gas Chromatography (GC) is the primary method for determining the purity of DHDCPD and quantifying impurities. A typical GC protocol is detailed below.

Gas Chromatography (GC) Protocol

Objective: To determine the purity of dihydrodicyclopentadiene and quantify related impurities.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Capillary Column: A non-polar column, such as a DB-1 or HP-PONA (cross-linked methyl silicone), is suitable. A common dimension is 50 m x 0.20 mm i.d., 0.5 µm film thickness.[1]

Reagents:

-

Carrier Gas: Helium or Hydrogen, high purity.

-

DHDCPD Reference Standard: Of known high purity (e.g., ≥ 99.9%).

-

Solvent: Hexane or Carbon Disulfide, GC grade.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the DHDCPD sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent.

-

-

GC Conditions:

-

Analysis:

-

Inject the prepared sample solution into the GC.

-

Record the chromatogram.

-

Identify the peaks corresponding to the DHDCPD isomers and any impurities by comparing their retention times with those of a reference standard.

-

For unknown impurities, a Mass Spectrometer (MS) detector can be used for identification based on their mass spectra.

-

-

Calculation of Purity:

-

The purity of DHDCPD is calculated using the area percent method from the resulting chromatogram.

-

Purity (%) = (Area of DHDCPD peaks / Total area of all peaks) x 100

-

Quality Control Workflow

A robust quality control workflow is essential to ensure the consistent quality of the DHDCPD monomer. The following diagram illustrates a typical workflow from raw material reception to final product release.

Caption: Quality control workflow for DHDCPD monomer production.

This technical guide provides a foundational understanding of the purity standards and analytical control for dihydrodicyclopentadiene. For specific applications, it is recommended to establish in-house standards and validation protocols to ensure the material is fit for its intended use.

References

Health and safety considerations for handling dihydrodicyclopentadiene

An In-depth Technical Guide to the Health and Safety Considerations for Handling Dihydrodicyclopentadiene

This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with dihydrodicyclopentadiene (DHDCPD). It covers the substance's hazardous properties, safe handling procedures, and emergency responses.

Substance Identification and Properties

Dihydrodicyclopentadiene (CAS No: 4488-57-7) is a cyclic hydrocarbon. Its physical and chemical properties can vary slightly depending on the specific isomer (endo or exo) and purity.[1] It is generally described as a colorless liquid or a low-melting solid with a camphor-like odor.[2]

Table 1: Physical and Chemical Properties of Dihydrodicyclopentadiene

| Property | Value | Source(s) |

| CAS Number | 4488-57-7 | [1] |

| Molecular Formula | C₁₀H₁₄ | [2][3] |

| Molecular Weight | 134.22 g/mol | [2][3] |

| Appearance | Colorless liquid or solid | [2][3] |

| Odor | Camphor-like | |

| Melting Point | 14°C (lit.) | |

| Boiling Point | 180°C (lit.) | |

| Flash Point | 32.2 °C | [2] |

| Density | 1.011 g/cm³ | |

| Water Solubility | Very low (predicted) | [4] |

| Log Kow | 2.78 (predicted) | [2] |

Health Hazard Information

Dihydrodicyclopentadiene is classified as a hazardous substance with multiple routes of potential exposure and associated health effects.

GHS Hazard Classification

Table 2: GHS Hazard Classification for Dihydrodicyclopentadiene

| Hazard Class | Hazard Statement | Pictogram |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | 🔥 |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | ❗ |

| Skin irritation (Category 2) | H315: Causes skin irritation | ❗ |

| Eye irritation (Category 2) | H319: Causes serious eye irritation | ❗ |

| Acute toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | 💀 |

| Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | ❗ |

| Hazardous to the aquatic environment, long-term hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects | 🌳 |

Source: Aggregated GHS information from multiple sources.[1][2][3]

Summary of Toxicological Data

Table 3: Acute Toxicity Data for Dihydrodicyclopentadiene

| Endpoint | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 670 mg/kg bw | [2] |

| LC50 | Rat | Inhalation | 284 ppm | [2] |

| LD50 | Rabbit | Dermal | > 2000 mg/kg bw | [2] |

Table 4: Ecotoxicity Data for Dihydrodicyclopentadiene

| Endpoint | Species | Duration | Value | Source(s) |

| LC50 | Ictalurus punctatus (Channel catfish) | 96 h | 15.7 mg/L | [2] |

| EC50 | Daphnia magna (Water flea) | 48 h | 0.62 mg/L | [2] |

| EC50 | Pseudokirchneriella subcapitata (Green algae) | 72 h | 27 mg/L | [2] |

Experimental Protocols for Toxicity Studies

Acute Oral Toxicity (Following OECD Guideline 423)

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Procedure: The test substance is administered as a single oral dose via gavage. The study uses a stepwise procedure with a few animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information. The outcome of the first dose group determines the dose for the next group.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

-

Endpoint: The study allows for the determination of the appropriate GHS hazard category and an estimation of the LD50 value. A full necropsy of all animals is performed at the end of the study.[5][6]

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

-

Test Animals: Healthy young adult albino rabbits are typically used.

-

Procedure: A small area of the animal's back is clipped free of fur. A 0.5 mL (for liquids) or 0.5 g (for solids) sample of the test substance is applied to a small gauze patch, which is then applied to the prepared skin and held in place with a semi-occlusive dressing for a 4-hour exposure period.

-

Observations: After removal of the patch, the skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours). The reactions are scored according to a standardized scale.

-

Endpoint: The study determines the potential of the substance to cause skin irritation or corrosion.[7][8][9]

Acute Inhalation Toxicity (Following OECD Guideline 403)

-

Test Animals: Young adult rats are commonly used.

-

Procedure: Animals are placed in exposure chambers and exposed to the test substance as a vapor, aerosol, or dust at a specific concentration for a defined period (typically 4 hours). Multiple concentration groups are usually tested.

-

Observations: Animals are monitored for clinical signs of toxicity during and after exposure for up to 14 days. Body weight and mortality are recorded.

-

Endpoint: The study determines the median lethal concentration (LC50) and other toxic effects of the substance when inhaled. A full necropsy is performed on all animals.

Signaling Pathways and Mechanisms of Toxicity

Specific signaling pathways for dihydrodicyclopentadiene-induced toxicity have not been extensively elucidated in the available literature. However, based on the known effects of related cyclic hydrocarbons and observed toxicities such as nephrotoxicity, several general pathways are likely to be involved.

Oxidative Stress and Inflammatory Response

Exposure to many hydrocarbons can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, resulting in oxidative stress. This can damage cellular components like lipids, proteins, and DNA. Oxidative stress is a known trigger for inflammatory responses.

Caption: General pathway of hydrocarbon-induced oxidative stress and inflammation.

Potential Mechanism of Nephrotoxicity

Studies on the related compound, dicyclopentadiene, have shown it can cause nephrotoxicity in male rats, characterized by the accumulation of protein droplets in the proximal tubules of the kidney.[2][10] This process, known as hyaline droplet nephropathy, can overload the protein degradation capacity of the tubular cells, leading to cell injury.

Caption: Inferred pathway of DHDCPD-induced hyaline droplet nephropathy.

Safe Handling and Experimental Workflow

Due to its flammability and toxicity, dihydrodicyclopentadiene must be handled with strict safety precautions in a controlled laboratory environment.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield must be worn.[11][12][13][14]

-

Hand Protection: Wear solvent-resistant gloves (e.g., nitrile or butyl rubber). Always check the glove manufacturer's selection guide for compatibility.[11][12][13][14]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to minimize skin exposure.[11][13]

-

Respiratory Protection: All work with volatile DHDCPD should be conducted in a certified chemical fume hood to prevent inhalation of vapors. If work outside a fume hood is unavoidable and exposure limits may be exceeded, appropriate respiratory protection is necessary after a formal risk assessment.[12][15][16]

Storage and Handling

-

Store in a cool, dry, well-ventilated area in a tightly sealed, properly labeled container.[12][14][15]

-

Store away from heat, sparks, open flames, and other ignition sources.[12][14][15]

-

Segregate from incompatible materials such as strong oxidizing agents.[12][14]

-

Use in the smallest practical quantities for the experiment.[15]

-

When transferring or dispensing, use secondary containment and ensure proper grounding and bonding of metal containers to prevent static discharge.[12][17]

Experimental Workflow: Dispensing DHDCPD

The following diagram illustrates a safe workflow for transferring dihydrodicyclopentadiene from a storage container to an experimental vessel within a laboratory setting.

Caption: Workflow for the safe transfer of dihydrodicyclopentadiene.

Emergency Procedures

Spills and Leaks

-

Minor Spill (in a fume hood): Alert personnel in the immediate area. Use an absorbent material (e.g., sand, vermiculite) to contain the spill. Place the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the area.

-

Major Spill: Evacuate the laboratory immediately. Alert others and activate the fire alarm if necessary. Close the laboratory doors and prevent entry. Contact your institution's emergency response team from a safe location. Provide them with the substance name and spill details.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2]

Fire Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[2]

-

Hazards: Dihydrodicyclopentadiene is a flammable liquid, and its vapors can form explosive mixtures with air. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.

-

Firefighter Protection: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).

Disposal Considerations

All waste containing dihydrodicyclopentadiene must be treated as hazardous waste.

-

Collect waste in a properly labeled, sealed, and compatible container.

-

Do not dispose of DHDCPD down the drain or with general laboratory trash.

-

Follow all local, state, and federal regulations for hazardous waste disposal. This may involve disposal through a licensed chemical destruction facility or controlled incineration.[2]

This guide is intended to provide essential safety information. Always consult the Safety Data Sheet (SDS) for dihydrodicyclopentadiene and your institution's specific safety protocols before beginning any work.

References

- 1. Antagonistic interactions among nephrotoxic polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Dihydrodicyclopentadiene | C10H14 | CID 95605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 7. Frontiers | Association between environmental chemicals co-exposure and peripheral blood immune-inflammatory indicators [frontiersin.org]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. utsc.utoronto.ca [utsc.utoronto.ca]

- 10. Aryl Hydrocarbon Receptor in Oxidative Stress as a Double Agent and Its Biological and Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. ehs.sfsu.edu [ehs.sfsu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Chemical exposure and alveolar macrophages responses: ‘the role of pulmonary defense mechanism in inhalation injuries’ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. njit.edu [njit.edu]

- 16. research.columbia.edu [research.columbia.edu]

- 17. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Solubility of Dihydrodicyclopentadiene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dihydrodicyclopentadiene (DHDCPD), a saturated derivative of dicyclopentadiene (B1670491). While primarily utilized in polymer chemistry, its structural motif may be of interest in the design of novel scaffolds in medicinal chemistry. A thorough understanding of its solubility is critical for its synthesis, purification, and potential applications in various research and development settings.

Core Data Presentation: Solubility of Dihydrodicyclopentadiene

| Solvent Class | Representative Solvents | Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Soluble[1] |

| Ethers | Diethyl Ether | Very Soluble |

| Ketones | Acetone | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Aromatic Hydrocarbons | Toluene | Very Soluble |

| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Very Soluble |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble |

| Aqueous Solvents | Water | Insoluble[1] |

Note on Quantitative Data: The lack of publicly available quantitative solubility data necessitates experimental determination for specific applications requiring precise concentrations. The following experimental protocol provides a standardized method for obtaining this critical data.

Experimental Protocols

Determination of Dihydrodicyclopentadiene Solubility via the Gravimetric Method

This protocol outlines a reliable method for determining the solubility of solid dihydrodicyclopentadiene in various organic solvents.

Principle: A saturated solution of dihydrodicyclopentadiene is prepared in the solvent of interest at a controlled temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining dihydrodicyclopentadiene is determined.

Materials and Equipment:

-

Dihydrodicyclopentadiene (endo- or exo-isomer as required)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Analytical balance (readable to ±0.0001 g)

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Glass vials with solvent-resistant caps

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of dihydrodicyclopentadiene to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a precise volume (e.g., 10.00 mL) of the supernatant using a pre-heated or -cooled volumetric pipette to match the equilibration temperature.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or beaker to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a fume hood and allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher boiling point solvents, a drying oven set to a temperature well below the boiling point of dihydrodicyclopentadiene may be used.

-

Once the solvent has completely evaporated, place the dish in a drying oven at a moderate temperature (e.g., 40-50 °C) for a period to ensure all residual solvent is removed.

-

Cool the dish in a desiccator to room temperature and then weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved dihydrodicyclopentadiene by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

Express the solubility in the desired units, for example:

-

g/100 mL: (mass of solute in g / volume of solvent in mL) x 100

-

mol/L: (mass of solute in g / molecular weight of solute) / volume of solvent in L

-

-

Synthesis of Dihydrodicyclopentadiene via Hydrogenation of Dicyclopentadiene

This protocol describes a general procedure for the synthesis of dihydrodicyclopentadiene.

Principle: Dicyclopentadiene is hydrogenated in the presence of a catalyst, typically palladium on carbon (Pd/C), to selectively reduce one of the double bonds.

Materials and Equipment:

-

Dicyclopentadiene (endo-isomer is commonly used)

-

Palladium on carbon (5% or 10% Pd/C)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite® pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a suitable reaction vessel, dissolve dicyclopentadiene in the chosen solvent.

-

Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% of the substrate.

-

Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.

-

-

Hydrogenation:

-

Introduce hydrogen gas into the reaction vessel. If using a hydrogen balloon, ensure it is securely attached. For a Parr apparatus, pressurize the vessel to the desired hydrogen pressure (e.g., 1-3 atm).

-

Stir the reaction mixture vigorously to ensure good mixing of the reactants and catalyst.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully vent the hydrogen gas from the system and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by recrystallization or distillation if necessary.

-

Mandatory Visualization

Caption: Experimental workflow for the synthesis of dihydrodicyclopentadiene.

References

The Thermal Stability of Dihydrodicyclopentadiene: A Technical Guide

An In-depth Examination of the Thermal Decomposition of Tricyclo[5.2.1.02,6]decane for Researchers and Drug Development Professionals

Dihydrodicyclopentadiene (DHDCPD), systematically named tricyclo[5.2.1.02,6]decane, is a saturated polycyclic hydrocarbon. Its robust cage-like structure lends it significant thermal stability, a property of considerable interest in various applications, including its use as a high-energy-density fuel. Understanding the thermal limits and decomposition pathways of DHDCPD is crucial for its safe handling, storage, and application in high-temperature environments. This technical guide provides a comprehensive overview of the thermal stability of DHDCPD, detailing its decomposition characteristics, the products formed upon pyrolysis, and the experimental methodologies used for its analysis.

Thermal Decomposition Profile

The thermal stability of dihydrodicyclopentadiene is characterized by its resistance to decomposition at elevated temperatures. The onset of thermal degradation for the exo isomer of tetrahydrodicyclopentadiene (B3024363) (exo-THDCPD) has been observed at temperatures exceeding 623 K (350 °C)[1]. The pyrolysis of hydrogenated dicyclopentadiene (B1670491) petroleum resin (HDPR), a material closely related to DHDCPD, is primarily governed by ring-opening and dehydrogenation reactions[2].

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. While specific TGA data for pure DHDCPD is not extensively available in the public literature, a general experimental protocol can be outlined.

Table 1: Representative Thermogravimetric Analysis Data for Hydrogenated Dicyclopentadiene Petroleum Resin (HDPR)

| Parameter | Value | Reference |

| Pyrolysis Stages | Two complex overlapping stages | [3] |

| Activation Energy | 67-217 kJ·mol⁻¹ | [2][3] |

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal events such as phase transitions and decomposition. Specific DSC thermograms for DHDCPD are not readily found in published literature. A general methodology for such an analysis is described in the experimental protocols section.

Pyrolysis and Decomposition Products

The pyrolysis of dihydrodicyclopentadiene results in a complex mixture of smaller hydrocarbons. The primary decomposition products of exo-THDCPD have been identified as 1-cyclopentylcyclopentene (B13798378) (1-CPCP) and 4-methyl-2,3,4,5,6,7-hexahydro-1H-indene (4-MHI)[1]. C10 hydrocarbons constitute the major fraction of the decomposition products, with smaller quantities of C5-C7 hydrocarbons, including cyclopentene, benzene, and toluene, also being formed[1].

Under supercritical conditions (4 MPa, 550-630°C), the pyrolysis of exo-THDCPD yields a range of gaseous products. The major gaseous components identified are listed in Table 2.

Table 2: Gaseous Products Identified from the Pyrolysis of exo-Tetrahydrodicyclopentadiene

| Product | Chemical Formula |

| Hydrogen | H₂ |

| Methane | CH₄ |

| Ethylene | C₂H₄ |

| Ethane | C₂H₆ |

| Propylene | C₃H₆ |

| Propane | C₃H₈ |

| Butene | C₄H₈ |

| Butane | C₄H₁₀ |

| C5 cyclic compound | C₅Hₓ |

Source:[4]

One study reported a maximum fuel conversion rate of approximately 77% with a corresponding gas production rate of about 48% under these conditions[4].

Decomposition Mechanism

The thermal decomposition of dihydrodicyclopentadiene is believed to be initiated by the cleavage of C-C bonds[5]. A key intermediate in the decomposition of exo-THDCPD is the 1-cyclopentylcyclopentene (1-CPCP) radical. The formation of this intermediate is energetically favorable, with a calculated activation energy of approximately 42 kcal/mol. From this intermediate, a cascade of isomerization, hydrogen transfer, and β-scission reactions likely leads to the observed distribution of smaller hydrocarbon products. The overall process for related hydrogenated dicyclopentadiene resins is characterized by ring opening and dehydrogenation[2].

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Experimental and Analytical Tools for the Chemical Recycling of Engineering Plastics – A Multi‐Scale Pyrolysis Study on Polydicyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.apub.kr [cdn.apub.kr]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of Dihydrodicyclopentadiene with Common Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrodicyclopentadiene (DHDCPD), with the chemical formula C₁₀H₁₄, is a tricyclic unsaturated hydrocarbon that serves as a versatile intermediate in organic synthesis. Its strained ring system and the presence of a reactive double bond make it a valuable precursor for the synthesis of a wide array of functionalized molecules, including polymers and pharmacologically relevant scaffolds such as adamantane (B196018) derivatives. This technical guide provides a comprehensive overview of the reactivity of dihydrodicyclopentadiene with common reagents, focusing on key transformations including hydrogenation, acid-catalyzed hydration, polymerization, epoxidation, hydroboration-oxidation, and bromination. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its application in research and development.

Core Reactivity of Dihydrodicyclopentadiene

The primary site of reactivity in dihydrodicyclopentadiene is the carbon-carbon double bond within the five-membered ring. This double bond readily undergoes addition reactions, allowing for the introduction of a variety of functional groups.

Hydrogenation

The catalytic hydrogenation of dihydrodicyclopentadiene is a fundamental transformation that saturates the double bond, yielding endo-tetrahydrodicyclopentadiene. This saturated derivative is a key precursor in the synthesis of adamantane and its derivatives.

Experimental Protocol: Catalytic Hydrogenation of Dihydrodicyclopentadiene

A solution of dihydrodicyclopentadiene (e.g., 200 g, 1.49 mol) in a suitable solvent such as n-hexane or dry ether is prepared.[1][2] A catalyst, typically palladium on alumina (B75360) (Pd/Al₂O₃) or a nickel-based catalyst, is added to the solution.[1][3][4] The reaction is carried out in a high-pressure reactor, such as a Parr apparatus, under a hydrogen atmosphere.[2] The reaction mixture is stirred vigorously to ensure efficient contact between the reactants and the catalyst. The reaction is typically exothermic, and the temperature may be controlled.[2][4] Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified by distillation.[2]

Quantitative Data for Hydrogenation of Dihydrodicyclopentadiene

| Catalyst | Temperature (°C) | Hydrogen Pressure (MPa) | Reaction Time (h) | Conversion (%) | Selectivity for endo-THDCPD (%) | Yield (%) | Reference |

| Pd/Al₂O₃ | 150-160 | 1.0 | - | >98 | - | 94 | [5] |

| Ni-SOD | 90 | 1.0 | 6 | 100 | >99 | 99.5 | [4] |

| Pd/C | 127 | - | - | - | - | ~98 (for DHDCPD from DCPD) | [6] |

| Platinum Oxide | Ambient (exothermic) | ~0.34 (50 psi) | 4-6 | 100 | - | 96.5-98.4 | [2] |

endo-THDCPD: endo-Tetrahydrodicyclopentadiene

Reaction Pathway: Hydrogenation of DHDCPD

References

Commercial Sources and Suppliers of Dihydrodicyclopentadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, suppliers, and key technical data for dihydrodicyclopentadiene. Dihydrodicyclopentadiene, a partially hydrogenated derivative of dicyclopentadiene (B1670491), serves as a valuable building block in polymer chemistry and various chemical syntheses. While not a direct therapeutic agent, its utility in creating specialized polymers for coatings, adhesives, and elastomers can be relevant in the development of medical devices and drug delivery systems.[1] This guide is intended for professionals in research and development who require reliable sourcing and technical specifications for this compound.

Commercial Suppliers

Dihydrodicyclopentadiene is available from a range of chemical suppliers, from large-scale manufacturers to specialized laboratory chemical providers. The primary stereoisomer available is the endo form, which is more prevalent.[1] Suppliers offer various grades and purities, and it is recommended to request specific certificates of analysis for lot-to-lot consistency.

Key Commercial Suppliers Include:

-

TCI America: A well-established supplier of laboratory and specialty chemicals, offering dihydrodicyclopentadiene with a stated purity of over 95.0% as determined by gas chromatography.[2][3]

-

BOC Sciences: A supplier of a wide range of chemicals for the pharmaceutical and biotechnology industries, providing dihydrodicyclopentadiene with a purity of 95%.[]

-

EvitaChem: A supplier of chemical compounds for research and development, listing dihydrodicyclopentadiene in their catalog.[1]

-

VIVAN Life Sciences: This company offers derivatives of dihydrodicyclopentadiene, such as Hydroxy Dicyclopentadiene, and provides supporting analytical data like CoA, MASS, NMR, and HPLC.[5]

-

Fisher Scientific: A major distributor of scientific products, listing dihydrodicyclopentadiene from TCI America.[6]

-

ChemicalBook: An online chemical marketplace that lists multiple suppliers and manufacturers of dihydrodicyclopentadiene and its derivatives, providing a platform for sourcing from various global suppliers.

It is important to note that the availability and product specifications can vary between suppliers and regions. Researchers should contact the suppliers directly for the most current information and to request detailed analytical data.

Technical Data

The following table summarizes the key quantitative data for dihydrodicyclopentadiene, compiled from various technical datasheets and chemical databases.

| Property | Value | Source(s) |

| Chemical Name | Dihydrodicyclopentadiene | [3] |

| Synonyms | 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indene, Tricyclo[5.2.1.0²,⁶]dec-3-ene | [2][3] |

| CAS Number | 4488-57-7 | [2][3] |

| Molecular Formula | C₁₀H₁₄ | [2][3] |

| Molecular Weight | 134.22 g/mol | [2][3] |

| Appearance | White or colorless crystalline powder/solid | [][6] |

| Purity (typical) | >95.0% (GC) | [2][3][] |

| Melting Point | 49 °C | [] |

| Boiling Point | 185.6 °C at 760 mmHg | [] |

| Density | 1.011 g/cm³ | [] |

| Solubility in Water | 33.36 mg/L @ 25 °C (estimated) | [] |

| Storage Temperature | Refrigerated (0-10°C) | [3] |

Synthesis and Experimental Protocols

Dihydrodicyclopentadiene is primarily synthesized through the partial hydrogenation of dicyclopentadiene (DCPD).[1] The reaction involves the selective saturation of one of the two double bonds in the DCPD molecule. The endo isomer of DCPD is the common starting material, which is readily available from the dimerization of cyclopentadiene.

Generalized Experimental Protocol: Hydrogenation of Dicyclopentadiene

This protocol provides a general outline for the synthesis of dihydrodicyclopentadiene. Specific reaction conditions, including catalyst choice, solvent, temperature, and pressure, may be optimized for yield and purity.

Materials:

-

Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%) or other suitable hydrogenation catalysts (e.g., Nickel-based catalysts)

-

Solvent (e.g., ethanol, ethyl acetate, or a hydrocarbon solvent)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware for reactions under controlled atmosphere and pressure.

Procedure:

-

Reactor Setup: A pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, and pressure gauge is assembled and dried.

-

Charging the Reactor: The reactor is charged with endo-dicyclopentadiene and a suitable solvent. The Pd/C catalyst is then added carefully under an inert atmosphere to prevent ignition.

-

Inerting: The reactor is sealed and purged several times with an inert gas (nitrogen or argon) to remove any residual air.

-

Hydrogenation: The inert gas is replaced with hydrogen, and the reactor is pressurized to the desired level. The reaction mixture is stirred vigorously and may be heated to a specific temperature to facilitate the reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the uptake of hydrogen (pressure drop) and by periodic sampling and analysis using techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released. The reaction mixture is then filtered to remove the catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation). The resulting crude dihydrodicyclopentadiene can be further purified by distillation or recrystallization to obtain the desired purity.

Chemical Workflow and Logical Relationships

The following diagram illustrates the typical synthesis workflow for dihydrodicyclopentadiene, starting from the cracking of petroleum feedstocks to the final purified product.

References

- 1. Buy Dihydrodicyclopentadiene (EVT-300576) | 4488-57-7 [evitachem.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. 5,6-Dihydrodicyclopentadiene | 4488-57-7 | TCI AMERICA [tcichemicals.com]

- 5. Synthesis, characterization and application of crosslinked functionalized polydicyclopentadiene [dspace.library.uvic.ca]

- 6. 5,6-Dihydrodicyclopentadiene 95.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

A Technical Guide to the Retro-Diels-Alder Reaction of Dicyclopentadiene

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the retro-Diels-Alder reaction for the production of cyclopentadiene (B3395910) (CPD) from its dimer, dicyclopentadiene (B1670491) (DCPD). It covers the underlying reaction mechanism, thermodynamics, kinetics, detailed experimental protocols, and the applications of cyclopentadiene in research and development.

Introduction and Significance